Vinyl-T-butyldimethylsilane

Description

The exact mass of the compound Vinyl-T-butyldimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vinyl-T-butyldimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinyl-T-butyldimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

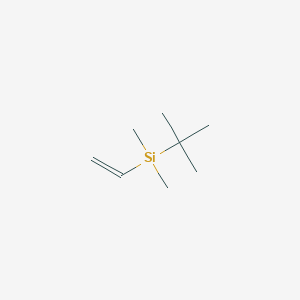

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZBTPXXULUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546587 | |

| Record name | tert-Butyl(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24858-02-4 | |

| Record name | tert-Butyl(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl-tert-butyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Vinyl-t-butyldimethylsilane

An In-depth Technical Guide to the Synthesis and Characterization of Vinyl-t-butyldimethylsilane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of vinyl-t-butyldimethylsilane, a versatile organosilicon compound with significant applications in organic synthesis and materials science. The primary synthetic route detailed herein is the Grignard reaction between vinylmagnesium bromide and tert-butyldimethylsilyl chloride, a robust and widely adopted method. This document offers a causality-driven explanation of the experimental choices, a step-by-step protocol for synthesis and purification, and a multi-faceted approach to structural characterization. We present detailed methodologies and expected outcomes for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. All data is supported by authoritative sources to ensure scientific integrity and reproducibility, making this guide an essential resource for researchers, chemists, and drug development professionals working with organosilane chemistry.

Introduction: The Utility of Vinyl-t-butyldimethylsilane

Vinyl-t-butyldimethylsilane (TBDMS-vinyl) is an organosilane reagent of considerable interest. Its structure combines a reactive vinyl group, capable of participating in a wide array of organic transformations such as Heck couplings, hydrosilylation, and polymerization, with a sterically demanding tert-butyldimethylsilyl (TBDMS) group. The TBDMS moiety is a well-established protecting group for alcohols, prized for its stability under a wide range of non-acidic conditions and its relative resistance to hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[1][2] The presence of both functionalities in one molecule makes TBDMS-vinyl a valuable building block in complex molecule synthesis.

This guide is designed to provide both the theoretical underpinnings and the practical, field-proven protocols necessary for the successful synthesis and rigorous characterization of this compound. By understanding the "why" behind each step, from the choice of solvent to the interpretation of a mass spectrum, researchers can approach its preparation with confidence and troubleshoot effectively.

Synthesis via Grignard Reaction

The most direct and common synthesis of vinyl-t-butyldimethylsilane involves the formation of a carbon-silicon bond. This is reliably achieved by the nucleophilic attack of a vinyl Grignard reagent on the electrophilic silicon center of tert-butyldimethylsilyl chloride (TBDMSCl).[2][3]

Reaction Principle and Causality

Grignard reagents (R-MgX) are potent organometallic nucleophiles and strong bases. The synthesis proceeds in two main stages:

-

Formation of Vinylmagnesium Bromide: Vinyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form vinylmagnesium bromide.[4] The choice of THF over diethyl ether is critical; THF is a better coordinating solvent, which helps to stabilize the Grignard reagent and prevent side reactions, a known issue with the preparation of vinyl Grignard reagents.[5] Absolute exclusion of water is paramount, as any moisture will protonate and destroy the Grignard reagent, forming ethene gas and magnesium hydroxybromide.[6]

-

Nucleophilic Substitution: The prepared vinylmagnesium bromide is then added to a solution of TBDMSCl. The nucleophilic vinyl carbon attacks the silicon atom of TBDMSCl, displacing the chloride leaving group and forming the desired Si-C bond.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of Vinyl-t-butyldimethylsilane.

Detailed Synthesis Protocol

Safety Precaution: This procedure involves flammable solvents and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7]

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Magnesium Turnings | 24.31 | 2.67 g | 0.110 | |

| Iodine | 253.81 | 1 crystal | catalytic | For activation |

| Vinyl Bromide | 106.95 | 12.8 g (8.9 mL) | 0.120 | Handle with care, volatile |

| tert-Butyldimethylsilyl chloride | 150.72 | 15.1 g | 0.100 | Moisture sensitive |

| Tetrahydrofuran (THF) | - | ~200 mL | - | Anhydrous, freshly distilled |

| Saturated aq. NH₄Cl | - | ~100 mL | - | For quenching |

| Anhydrous MgSO₄ | - | As needed | - | For drying |

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

-

Grignard Reagent Formation:

-

Place the magnesium turnings (2.67 g) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are visible, then cool to room temperature. This step activates the magnesium surface.

-

Add 50 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of vinyl bromide (12.8 g) in 40 mL of anhydrous THF.

-

Add a small portion (~5 mL) of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.[4]

-

Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.[4]

-

-

Reaction with TBDMSCl:

-

In a separate flame-dried, nitrogen-flushed flask, prepare a solution of tert-butyldimethylsilyl chloride (15.1 g) in 100 mL of anhydrous THF.

-

Cool this solution to 0 °C using an ice bath.

-

Slowly add the prepared vinylmagnesium bromide solution to the TBDMSCl solution via a cannula or dropping funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back down to 0 °C and slowly quench it by adding 100 mL of saturated aqueous ammonium chloride solution. This hydrolyzes any remaining Grignard reagent and precipitates magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether (~50 mL portions).

-

Combine all organic layers and wash them with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 127 °C.[8]

-

Characterization of Vinyl-t-butyldimethylsilane

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques provides unambiguous structural evidence.

Characterization Workflow Diagram

Caption: Key techniques for the characterization of Vinyl-t-butyldimethylsilane.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.7 - 6.2 | m (3H total) | 3H | -CH=CH₂ | The three vinyl protons form a complex splitting pattern (dd, dd, dd) due to geminal and cis/trans couplings.[9] |

| ~ 0.90 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

| ~ 0.08 | s | 6H | -Si(CH₃)₂ | The six equivalent protons of the two methyl groups on the silicon atom appear as a sharp singlet, highly shielded by the silicon. |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 139.5 | -C H=CH₂ | The vinyl carbon attached to the silicon is deshielded. |

| ~ 132.8 | -CH=C H₂ | The terminal vinyl carbon. |

| ~ 26.5 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

| ~ 16.8 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ -2.5 | -Si(C H₃)₂ | The methyl carbons attached to silicon are highly shielded. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the sample and to confirm its molecular weight and fragmentation pattern. The TBDMS group imparts a highly characteristic fragmentation signature.[1]

| Parameter | Expected Result |

| Purity (GC) | A single major peak should be observed, indicating high purity. |

| Molecular Ion (M⁺) | m/z = 142. A peak corresponding to the molecular formula C₈H₁₈Si.[10] |

| Key Fragment | m/z = 85 ([M-57]⁺) |

| Fragmentation Rationale | The most characteristic fragmentation is the loss of a tert-butyl radical (mass = 57) from the molecular ion. This [M-57]⁺ fragment is often the base peak in the spectrum and is a strong indicator of a TBDMS-containing compound.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 | C-H stretch | Vinyl (=C-H) |

| ~ 2960, 2860 | C-H stretch | Alkyl (-C-H) |

| ~ 1635 | C=C stretch | Vinyl (C=C) |

| ~ 1410, 990 | C-H bend | Vinyl (=C-H) |

| ~ 1250 | C-H bend | Si-CH₃ |

| ~ 825, 775 | Si-C stretch | Si-C |

The presence of the vinyl C=C stretch around 1635 cm⁻¹ and the Si-C vibrations are key diagnostic peaks.[11]

Conclusion

This guide has detailed a reliable and well-documented procedure for the synthesis of vinyl-t-butyldimethylsilane via a Grignard reaction. The causality behind critical experimental parameters, such as solvent choice and anhydrous conditions, has been emphasized to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive characterization workflow utilizing NMR, GC-MS, and IR spectroscopy has been presented. The expected spectral data, including key diagnostic peaks and fragmentation patterns, provides a robust framework for validating the structure and purity of the final product. By following these protocols and understanding the underlying principles, scientists can confidently prepare and verify this valuable synthetic building block for their research endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13681250, Vinyl-tert-butyldimethylsilane. PubChem. Retrieved from [Link]

-

Boeckman, R. K., Jr., et al. (2003). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses, 80, 153. Available at: [Link]

-

Gaskell, S. J., & Brooks, C. J. W. (1976). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Chromatographic Science, 14(12), 559-563. Available at: [Link]

-

Poveda, A., & Jiménez-Barbero, J. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 61(3-4), 285–297. Available at: [Link]

-

Krylova, A. I., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers, 16(2), 259. Available at: [Link]

-

Arkles, B. (1996). Grignard Reagents and Silanes. In Silanes and Other Coupling Agents (pp. 1-14). CRC Press. Available at: [Link]

-

Seyferth, D. (1962). Di-n-butylvinyltin. Organic Syntheses, 42, 41. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of vinylsilanes. Organic Chemistry Portal. Retrieved from [Link]

-

Mawhinney, T. P. (2011). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Methods in Molecular Biology, 708, 65-81. Available at: [Link]

- CN105330683A - Industrial preparation method for t-butyldimethylsilane. Google Patents.

-

LookChem. (2023). Vinylmagnesium bromide. LookChem Website. Retrieved from [Link]

-

ResearchGate. (2023). Vinylmagnesium Bromide. ResearchGate. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Aalizadeh, R., et al. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Data in Brief, 38, 107383. Available at: [Link]

-

The Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1008-1014. Available at: [Link]

-

Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. Chemistry Stack Exchange. Retrieved from [Link]

-

DTIC. (1988). Methods for the Preparation of Some Vinyl and Trifluorovinyl Substituted Hexafluorocuminols. Defense Technical Information Center. Available at: [Link]

- CN115010746A - Preparation method of tert-butyldimethylsilyl chloride. Google Patents.

- CN101817842A - Preparation method of tert-butyldimethylsilyl chloride. Google Patents.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9898815, t-Butyldimethylsilane. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). RSC. Available at: [Link]

-

Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Quora. Retrieved from [Link]

-

Wikipedia. (2023). tert-Butyldimethylsilyl chloride. Wikipedia. Retrieved from [Link]

-

MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(10), 1361. Available at: [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest Website. Available at: [Link]

-

SpectraBase. (2023). tert-Butylchlorodimethylsilane - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

ResearchGate. (2024). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers IV: Rubbers. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (2018). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. gelest.com [gelest.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. echemi.com [echemi.com]

- 8. VINYL-T-BUTYLDIMETHYLSILANE | 24858-02-4 [amp.chemicalbook.com]

- 9. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium [mdpi.com]

- 10. PubChemLite - Vinyl-tert-butyldimethylsilane (C8H18Si) [pubchemlite.lcsb.uni.lu]

- 11. gelest.com [gelest.com]

Spectroscopic Profile of Vinyl-t-butyldimethylsilane: A Technical Guide for Researchers

Abstract

Vinyl-t-butyldimethylsilane (CAS No. 24858-02-4) is a versatile organosilane reagent utilized in a variety of chemical syntheses, including cross-coupling reactions and as a precursor for silyl-based polymers and materials. Accurate and comprehensive characterization of this compound is paramount for ensuring reaction specificity, purity, and batch-to-batch consistency. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize vinyl-t-butyldimethylsilane. We will delve into the theoretical underpinnings of the expected spectral features and provide practical insights into data interpretation for professionals in research and drug development.

Molecular Structure and Spectroscopic Correlation

The structure of vinyl-t-butyldimethylsilane, featuring a sterically demanding tert-butyl group, two methyl groups, and a vinyl moiety attached to a central silicon atom, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data.

A Technical Guide to Quantum Chemical Calculations of Electron Density in Vinyl-t-butyldimethylsilane

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on performing and interpreting quantum chemical calculations to analyze the electron density of vinyl-t-butyldimethylsilane. This document emphasizes the theoretical underpinnings, practical methodologies, and critical analysis of computational results, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Electron Density in Molecular Science

In the realm of molecular science and drug development, a thorough understanding of a molecule's electronic structure is paramount. The electron density, a fundamental property, dictates a molecule's reactivity, intermolecular interactions, and overall chemical behavior.[1][2] For a molecule like vinyl-t-butyldimethylsilane, which finds applications in organic synthesis and materials science, a detailed analysis of its electron density can reveal key insights into its reactivity profile, particularly the influence of the silicon atom and the vinyl group.

This guide will walk through the process of calculating and analyzing the electron density of vinyl-t-butyldimethylsilane using quantum chemical methods, providing both the theoretical basis and a practical, step-by-step workflow.

Theoretical Foundations

Quantum chemistry provides the theoretical framework for calculating the electronic structure of molecules.[3] The cornerstone of these calculations is the Schrödinger equation, the solution of which provides the wavefunction and energy of the system. However, for multi-electron systems, an exact solution is not feasible, necessitating the use of approximations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry.[2][4] The central tenet of DFT, as established by the Hohenberg-Kohn theorems, is that the ground-state electron density of a system uniquely determines all its ground-state properties.[1] This allows us to work with the electron density, a function of three spatial coordinates, rather than the much more complex many-electron wavefunction.

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For organosilicon compounds, hybrid functionals such as B3LYP have been shown to provide a good balance of accuracy and computational cost.[5][6][7]

Basis Sets

To solve the equations of quantum chemistry computationally, the molecular orbitals are represented as a linear combination of a set of pre-defined mathematical functions known as a basis set.[8] The choice of basis set is crucial for the accuracy of the calculation. For molecules containing silicon, it is important to select basis sets that can adequately describe the electronic structure of this second-row element. Pople-style basis sets, such as the 6-31G* or the more flexible 6-311+G(d,p), are commonly employed and have demonstrated reliability for organosilanes.[5][6][8] The inclusion of polarization functions (e.g., 'd' on heavy atoms and 'p' on hydrogens) is essential for accurately describing chemical bonds.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing a quantum chemical calculation of the electron density of vinyl-t-butyldimethylsilane.

Software Selection

A variety of quantum chemistry software packages are available, both commercial and open-source.[3][9][10][11] For this guide, we will describe a general workflow applicable to most modern quantum chemistry programs such as Gaussian, Q-Chem, or GAMESS.[9][10][11]

Molecular Structure Input

The first step is to define the molecular structure of vinyl-t-butyldimethylsilane (C8H18Si).[12][13][14] This can be done by providing the Cartesian coordinates of each atom or by using a Z-matrix representation. The initial geometry can be built using molecular modeling software or obtained from experimental data if available.

Table 1: Physicochemical Properties of Vinyl-t-butyldimethylsilane

| Property | Value |

| Molecular Formula | C8H18Si[14] |

| Molecular Weight | 142.32 g/mol |

| Boiling Point | 127 °C[12] |

| Density | 0.756 g/mL[12] |

| Refractive Index | 1.4281[12] |

Geometry Optimization

Before calculating the electron density, it is crucial to find the molecule's minimum energy geometry. This is achieved through a process called geometry optimization. The chosen level of theory (e.g., B3LYP/6-31G*) is used to calculate the forces on each atom, and the geometry is iteratively adjusted until a stationary point on the potential energy surface is reached.

Experimental Protocol: Geometry Optimization

-

Input File Preparation: Create an input file specifying the molecular geometry, the chosen level of theory (e.g., B3LYP), the basis set (e.g., 6-31G*), and the keyword for geometry optimization (e.g., Opt).

-

Execution: Submit the input file to the quantum chemistry software.

-

Convergence Check: Monitor the calculation to ensure it converges to a true minimum. This is typically confirmed by a frequency calculation, which should yield no imaginary frequencies.

Electron Density Calculation

Once the geometry is optimized, a single-point energy calculation is performed at the same level of theory to obtain the final wavefunction and, consequently, the electron density.

Experimental Protocol: Electron Density Calculation

-

Input File Preparation: Using the optimized geometry, create a new input file. Specify the same level of theory and basis set. Include keywords to request the generation of data for electron density visualization (e.g., output=wfx or commands to generate a cube file).

-

Execution: Run the single-point calculation.

-

Output: The calculation will produce an output file containing the total energy and other properties, as well as a file (e.g., .wfx or .cube) containing the electron density information on a 3D grid.

Diagram: Computational Workflow for Electron Density Analysis

Caption: A schematic of the computational workflow for electron density analysis.

Analysis of the Electron Density

The raw output of the calculation is a set of numbers representing the electron density at various points in space. To derive meaningful chemical insights, this data must be analyzed and visualized.

Visualization of Electron Density

Visualizing the electron density is a powerful way to understand the distribution of electrons in a molecule.[15][16][17][18] This is typically done by plotting isosurfaces, which represent regions of constant electron density.

-

High-density isosurfaces will be located close to the atomic nuclei, corresponding to core electrons.

-

Lower-density isosurfaces will encompass the entire molecule and provide a representation of the molecule's size and shape. An isosurface with a value of 0.0016 a.u. has been suggested as a good representation of the van der Waals surface.[19][20]

Contour plots on a 2D plane cutting through the molecule can also be used to visualize the electron density, particularly the accumulation of charge in bonding regions and the depletion in non-bonding regions.

Population Analysis

Population analysis methods provide a way to partition the electron density and assign charges to individual atoms. This can be useful for understanding charge distribution and predicting reactivity.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals.[21][22][23][24] NBO analysis provides:

-

Natural Atomic Charges: A more robust method for assigning atomic charges compared to other schemes like Mulliken population analysis.

-

Bonding Analysis: Details on the composition of bonding orbitals, including hybridization and polarization.

-

Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is crucial for understanding hyperconjugation and other stabilizing interactions.

Table 2: Hypothetical NBO Analysis Results for Vinyl-t-butyldimethylsilane

| Bond/Lone Pair | Occupancy | Donor Atom Hybridization | Acceptor Atom Hybridization |

| Si - C(vinyl) | ~1.98 e | sp^3 | sp^2 |

| C=C (vinyl) | ~1.99 e (σ), ~1.97 e (π) | sp^2 | sp^2 |

| Si - C(t-butyl) | ~1.99 e | sp^3 | sp^3 |

| Si - C(methyl) | ~1.99 e | sp^3 | sp^3 |

Note: This table presents expected values for illustrative purposes.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density into atomic basins.[25] The analysis of the topology of the electron density, specifically the location and properties of critical points (where the gradient of the density is zero), can reveal the nature of chemical bonds (e.g., shared-shell vs. closed-shell interactions).

Interpreting the Results for Vinyl-t-butyldimethylsilane

The analysis of the calculated electron density of vinyl-t-butyldimethylsilane is expected to reveal several key features:

-

Polarity of the Si-C bond: The difference in electronegativity between silicon and carbon will lead to a polarized Si-C bond, with the NBO analysis quantifying the partial charges on these atoms.

-

Electron-donating nature of the silyl group: The t-butyldimethylsilyl group is known to be electron-donating. This will be reflected in an increased electron density in the vinyl group's π-system, which can be visualized and quantified.

-

Hyperconjugation: NBO analysis will likely reveal hyperconjugative interactions between the Si-C σ-bonds and the vinyl π*-antibonding orbital, contributing to the stability of the molecule.

-

Steric hindrance: The isosurface of the electron density will visually represent the steric bulk of the t-butyl group, which is crucial for understanding its influence on the molecule's reactivity.

Diagram: Molecular Structure of Vinyl-t-butyldimethylsilane

Caption: Ball-and-stick representation of vinyl-t-butyldimethylsilane.

Conclusion

Quantum chemical calculations of electron density provide an invaluable tool for understanding the electronic structure and reactivity of molecules like vinyl-t-butyldimethylsilane. By following a robust computational protocol, from geometry optimization to detailed analysis of the electron density using visualization and population analysis techniques, researchers can gain deep insights into the subtle electronic effects that govern molecular behavior. This knowledge is critical for the rational design of new molecules and materials in a wide range of scientific and industrial applications.

References

-

GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory . Ames Laboratory. Available at: [Link]

-

List of quantum chemistry and solid-state physics software - Wikipedia . Wikipedia. Available at: [Link]

-

Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes . Journal of Physical Chemistry B. Available at: [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem . Q-Chem. Available at: [Link]

-

DFT calculations of indirect 29Si-1H spin-spin coupling constants in organoalkoxysilanes . Journal of Physical Chemistry A. Available at: [Link]

-

Quantum Chemistry Toolbox from RDMChem - Maplesoft . Maplesoft. Available at: [Link]

-

Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | HULINKS . HULINKS Inc. Available at: [Link]

-

Density Functional Theory Calculation of 29 Si NMR Chemical Shifts of Organosiloxanes | Request PDF . ResearchGate. Available at: [Link]

-

Silicon Basis-Sets - crystal.unito.it . University of Torino. Available at: [Link]

-

Electron Density | Lanthanide Complexes Computational Chemistry . Available at: [Link]

-

Electron Density Differences Calculations and Analysis Using CASTEP || By Dr. Gaurav Jhaa - YouTube . YouTube. Available at: [Link]

-

Vinyl-tert-butyldimethylsilane (C8H18Si) - PubChem . PubChem. Available at: [Link]

-

Electron Density Calculation in CASTEP | Materials Studio - YouTube . YouTube. Available at: [Link]

-

Gaussian Basis Sets for Crystalline Solids: All-Purpose Basis Set Libraries vs System-Specific Optimizations | Journal of Chemical Theory and Computation - ACS Publications . ACS Publications. Available at: [Link]

-

Visualization of Electron Density Changes Along Chemical Reaction Pathways - PMC - NIH . National Institutes of Health. Available at: [Link]

-

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | C12H26O2Si - PubChem . PubChem. Available at: [Link]

-

Silicon — | QuantumATKX-2025.06 Documentation . Synopsys. Available at: [Link]

-

Electron Momentum Density - CRYSTAL tutorials . University of Torino. Available at: [Link]

-

6-31G basis set of Silicon and the p-orbitals - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis . Gaussian. Available at: [Link]

-

Basis set (chemistry) - Wikipedia . Wikipedia. Available at: [Link]

-

Reconciling Experiment with Quantum Chemical Calculations: Electron Iso- Density Surfaces Represent Atomic and Molecular Surface - ChemRxiv . ChemRxiv. Available at: [Link]

-

The Electron Density: A Fidelity Witness for Quantum Computation - ChemRxiv . ChemRxiv. Available at: [Link]

-

Reconciling Experiment with Quantum Chemical Calculations: Electron Iso-Density Surfaces Represent Atomic and Molecular Surfaces | Materials Chemistry | ChemRxiv | Cambridge Open Engage . Cambridge Open Engage. Available at: [Link]

-

Visual Analysis of Electronic Densities and Transitions in Molecules - Diva-Portal.org . DiVA portal. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis of the Metallotropic Shifts in Cyclopentadienyl(trimethyl)silane, -germane and -stannane | Request PDF . ResearchGate. Available at: [Link]

-

Topological Analysis of Electron Density - School of Chemistry . University of Glasgow. Available at: [Link]

-

A theoretical density functional theory calculation-based analysis of conformers of p-xylene . European Journal of Chemistry. Available at: [Link]

-

Density Functional Theory: Introduction and Applications - YouTube . YouTube. Available at: [Link]

-

Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2 - YouTube . YouTube. Available at: [Link]

-

Atb Vinyl - eBay . eBay. Available at: [Link]

-

Learn Q-Chem: Lab-Natural Bond Orbital (NBO) Analysis: Formaldehyde Example . Q-Chem. Available at: [Link]

-

t-Butyldimethylsilyl | C6H15Si | CID 9898815 - PubChem - NIH . PubChem. Available at: [Link]

-

A.T.B. New, Cheap & Rare Vinyl Records, CDs, LP Albums & Singles — RareVinyl.com . RareVinyl.com. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. m.youtube.com [m.youtube.com]

- 3. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 4. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 5. Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT calculations of indirect 29Si-1H spin-spin coupling constants in organoalkoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 9. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 10. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 11. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 12. VINYL-T-BUTYLDIMETHYLSILANE | 24858-02-4 [amp.chemicalbook.com]

- 13. VINYL-T-BUTYLDIMETHYLSILANE | 24858-02-4 [chemicalbook.com]

- 14. PubChemLite - Vinyl-tert-butyldimethylsilane (C8H18Si) [pubchemlite.lcsb.uni.lu]

- 15. sparkle.pro.br [sparkle.pro.br]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Visualization of Electron Density Changes Along Chemical Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. NBO [cup.uni-muenchen.de]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. Learn Q-Chem: Lab-Natural Bond Orbital (NBO) Analysis: Formaldehyde Example | Q-Chem [q-chem.com]

- 25. chem.gla.ac.uk [chem.gla.ac.uk]

Physical and chemical properties of Vinyl-t-butyldimethylsilane

An In-Depth Technical Guide to the Physical and Chemical Properties of Vinyl-t-butyldimethylsilane

Introduction

Vinyl-t-butyldimethylsilane, also known as tert-butyl-ethenyl-dimethylsilane, is a versatile organosilicon compound with significant applications in organic synthesis and material science.[1][2] Its unique structure, featuring a reactive vinyl group and a sterically bulky tert-butyldimethylsilyl group, imparts a valuable combination of stability and reactivity. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic characteristics, key reactions, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Vinyl-t-butyldimethylsilane is a flammable, colorless liquid.[1][3] The presence of the bulky t-butyl group provides steric hindrance, which contributes to the compound's stability under various conditions, while the vinyl group serves as a handle for a wide range of chemical transformations.[4]

Data Presentation: Physical and Chemical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈Si | [2][5] |

| Molecular Weight | 142.31 g/mol | [2] |

| Boiling Point | 127 °C | [2][6] |

| Density | 0.756 g/cm³ | [2][6] |

| Refractive Index | 1.4281 | [2][6] |

| Flash Point | 19 °C | [2][6] |

| SMILES | CC(C)(C)(C)C=C | [5] |

| InChIKey | QIFZBTPXXULUNF-UHFFFAOYSA-N | [5] |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems. | [2][6] |

Spectroscopic Characterization

While specific spectra are dependent on acquisition conditions, the structural features of Vinyl-t-butyldimethylsilane give rise to characteristic spectroscopic signatures.

-

¹H NMR: The spectrum is expected to show a complex multiplet in the vinyl region (~5.6-6.3 ppm) corresponding to the three vinyl protons. A sharp singlet for the nine equivalent protons of the t-butyl group will appear upfield (~0.9 ppm), and another singlet for the six equivalent protons of the two methyl groups on the silicon atom will be observed even further upfield (~0.1 ppm).[7]

-

¹³C NMR: The vinyl carbons typically appear in the range of 130-140 ppm. The carbons of the t-butyl group and the silicon-attached methyl groups will be found at distinct upfield chemical shifts.[7]

-

Infrared (IR) Spectroscopy: Key vibrational bands include C=C stretching of the vinyl group (~1600 cm⁻¹) and Si-C stretching frequencies. The spectra of vinyl-containing polymers show characteristic absorptions related to these unsaturated structures.[8]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 142. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a methyl group (M-15) or the t-butyl group (M-57).

Chemical Properties and Reactivity

The chemical utility of vinyl-t-butyldimethylsilane stems from the reactivity of its vinyl group, which can participate in a variety of transformations, making it a valuable building block in synthesis.[4]

Hydrosilylation

Hydrosilylation is an atom-economical method for the formation of new silicon-carbon bonds.[9] In this reaction, a hydrosilane adds across the double bond of the vinyl group, typically catalyzed by transition metals, most notably platinum complexes like Karstedt's catalyst.[9][10] This reaction is fundamental in silicone chemistry for crosslinking polymers, where vinyl-terminated polydimethylsiloxane chains are linked by hydrosiloxane copolymers.[10][11][12] Ruthenium-based catalysts are also effective and can offer different regio- and stereoselectivity.[9]

Polymerization

As a monomer, vinyl-t-butyldimethylsilane can undergo polymerization to produce silicone-based polymers.[10] The vinyl group allows it to be incorporated into polymer chains, which can then be cross-linked through hydrosilylation reactions to form silicone elastomers and rubbers.[10][12] The properties of the resulting materials, such as thermal stability and mechanical strength, can be tuned by controlling the composition of the polysiloxane components.[3]

Hiyama Cross-Coupling

Vinylsilanes are effective nucleophilic partners in palladium-catalyzed Hiyama cross-coupling reactions.[4][13] This reaction forms a new carbon-carbon bond between the vinyl carbon of the silane and an aryl, heteroaryl, or other vinyl halide or triflate.[4][14] A key advantage of the Hiyama coupling is the low toxicity of organosilicon reagents compared to organotin (Stille) or organoboron (Suzuki) compounds.[13][15] The reaction requires activation of the silicon-carbon bond, which is typically achieved with a fluoride source (e.g., TBAF) or under basic conditions that generate a reactive silanolate intermediate.[14][16][17] The use of bench-stable and easily prepared vinylsilanes makes this an attractive method for late-stage functionalization in complex molecule synthesis.[13]

Key Experimental Protocols

Generalized Protocol for Hiyama Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinylsilane with an aryl halide. Note: Specific conditions (catalyst, base, solvent, temperature) must be optimized for individual substrates.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add the aryl halide (1.0 eq), Vinyl-t-butyldimethylsilane (1.2-1.5 eq), and a suitable solvent (e.g., THF, dioxane).

-

Activator Addition: Add the activator. If using a fluoride source, add TBAF (1.5-2.0 eq) as a 1M solution in THF. If using basic conditions, add an aqueous base like NaOH or a non-aqueous base like KOSiMe₃.[13][14]

-

Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired cross-coupled product.

Visualization: Hiyama Cross-Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Hiyama cross-coupling reaction.

Caption: Catalytic cycle for the Palladium-catalyzed Hiyama cross-coupling.

Safety and Handling

Vinyl-t-butyldimethylsilane is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1][2]

-

Hazards:

-

Precautions for Safe Handling:

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[1][18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and flame-resistant protective clothing.[1]

-

Take precautionary measures against static discharge.[1][2] Ground and bond containers and receiving equipment.[1]

-

-

Conditions for Safe Storage:

Visualization: Laboratory Safety Workflow

Caption: Standard safety workflow for handling Vinyl-t-butyldimethylsilane.

Conclusion

Vinyl-t-butyldimethylsilane is a valuable and versatile reagent in modern chemistry. Its well-defined physical properties, combined with the predictable reactivity of the vinyl group in fundamental reactions like hydrosilylation, polymerization, and Hiyama cross-coupling, make it an indispensable tool for synthetic chemists. Proper understanding of its characteristics and adherence to strict safety protocols are essential for leveraging its full potential in the development of novel molecules and advanced materials.

References

-

SEM Products. (2018, March 14). 38343 Vinyl PrepUSA. Available at: [Link]

-

Grzegorz Hreczycho, et al. (2023, March 3). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Available at: [Link]

-

NIH Public Access. (2022). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC. Available at: [Link]

-

Gelest. Cross-Coupling Reactions, Continued. Gelest Technical Library. Available at: [Link]

-

PubChemLite. Vinyl-tert-butyldimethylsilane (C8H18Si). Available at: [Link]

-

MDPI. (2024, January 16). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of vinylsilanes. Available at: [Link]

-

NIH Public Access. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC. Available at: [Link]

-

Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]

-

ResearchGate. Synthetic Applications of Allylsilanes and Vinylsilanes | Request PDF. Available at: [Link]

-

NIH Public Access. (2005). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PMC. Available at: [Link]

-

PubChem. t-Butyldimethylsilyl | C6H15Si | CID 9898815. Available at: [Link]

-

ResearchGate. (2012, April). Synthesis of Vinylsilanes. Available at: [Link]

-

MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link]

-

ResearchGate. (2019, August). Effect of Buchwald-type ligands on platinum catalyzed hydrosilylation of vinyl terminated polydimethylsiloxane | Request PDF. Available at: [Link]

-

ResearchGate. Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane.... Available at: [Link]

-

MDPI. (2022). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at: [Link]

-

Chemsrc. (2025, August 28). tert-Butyl(dimethyl)vinylsilane | CAS#:24858-02-4. Available at: [Link]

-

ResearchGate. (2010, November). The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions | Request PDF. Available at: [Link]

- Google Patents. (2016). CN105330683A - Industrial preparation method for t-butyldimethylsilane.

-

Journal of Research of the National Bureau of Standards. (1959). Infrared spectra of thermally degraded poly(vinyl-chloride). Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. VINYL-T-BUTYLDIMETHYLSILANE | 24858-02-4 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Vinyl-tert-butyldimethylsilane (C8H18Si) [pubchemlite.lcsb.uni.lu]

- 6. VINYL-T-BUTYLDIMETHYLSILANE | 24858-02-4 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Hydrosilylation Catalyst [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]

- 17. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]

- 18. fishersci.com [fishersci.com]

The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and Historical Development of Organosilane Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organosilane reagents, once a niche area of chemical curiosity, have evolved into indispensable tools in modern synthetic chemistry, materials science, and drug development. Their unique reactivity, stability, and low toxicity have established them as versatile building blocks and functional moieties. This guide provides a comprehensive exploration of the discovery and historical development of these critical reagents, tracing their journey from initial synthesis to their current widespread applications. We will delve into the foundational discoveries, the advent of industrially scalable synthetic methods, and the expansion of their utility in key synthetic transformations, offering field-proven insights and detailed protocols for the modern researcher.

The Dawn of Organosilicon Chemistry: From Curiosity to Foundational Discoveries

The story of organosilane reagents begins in the 19th century, a period of fervent discovery in the field of chemistry. While silicon, the second most abundant element in the Earth's crust, had been isolated, its organic chemistry remained uncharted territory.

The First Synthesis: Friedel and Crafts' Tetraethylsilane

The first deliberate synthesis of a compound containing a silicon-carbon bond was achieved in 1863 by French chemist Charles Friedel and American chemist James Mason Crafts.[1][2] By reacting silicon tetrachloride with diethylzinc, they successfully prepared tetraethylsilane, marking the birth of organosilicon chemistry.[3] This pioneering work, while not immediately leading to widespread applications, laid the crucial groundwork for future investigations into the nature and reactivity of the Si-C bond.

The Foundational Work of Frederic Kipping: The Father of Silicone Chemistry

The turn of the 20th century witnessed the emergence of a key figure in the history of organosilicon chemistry: the British chemist Frederic Stanley Kipping.[4][5][6] Over a career spanning several decades, Kipping systematically explored the synthesis and reactivity of organosilicon compounds.[7][8] He was the first to utilize Grignard reagents for the synthesis of a variety of alkyl- and arylsilanes.[6][7]

Through his meticulous work on the hydrolysis of chlorosilanes, Kipping observed the formation of polymeric materials.[7] He coined the term "silicone" to describe these substances, drawing an analogy to ketones, although he later acknowledged this was a misnomer.[5][6] Kipping's extensive research, documented in a series of 57 papers published between 1899 and 1944, provided the fundamental understanding of organosilicon chemistry that would later enable the development of the silicones industry.[7] In recognition of his immense contributions, the Frederic S. Kipping Award was established in 1960 by the Dow Corning Corporation.[9]

The Industrial Revolution of Organosilanes: The Direct Process

For organosilane chemistry to move from academic curiosity to industrial reality, a scalable and cost-effective method for their production was essential. This breakthrough came in the 1940s with the independent discovery of the "Direct Process."

Rochow and Müller's Landmark Discovery

In the early 1940s, American chemist Eugene G. Rochow at General Electric and German chemist Richard Müller independently developed a method for the direct synthesis of methylchlorosilanes.[10][11][12] This process, now known as the Müller-Rochow process, involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at high temperatures.[11][12][13]

Rochow filed for a patent in 1941, which was granted in 1945 due to wartime delays.[12] Müller applied for a patent in Germany in 1942.[12][13] This revolutionary process allowed for the large-scale, economical production of dimethyldichlorosilane, the primary precursor to silicone polymers.[11] The direct process remains the cornerstone of the modern silicones industry, producing millions of tons of organosilanes annually.[11]

Experimental Protocol: The Müller-Rochow Direct Process

Objective: To synthesize a mixture of methylchlorosilanes, primarily dimethyldichlorosilane, from elemental silicon and methyl chloride.

Materials:

-

Finely powdered silicon

-

Copper catalyst (e.g., copper(I) chloride)

-

Methyl chloride gas

-

Fluidized bed reactor

-

High-temperature furnace

-

Condensation and distillation apparatus

Procedure:

-

A mixture of finely powdered silicon and a copper catalyst is placed in a fluidized bed reactor.

-

The reactor is heated to approximately 300°C.[11]

-

A stream of methyl chloride gas is passed through the heated, fluidized bed of silicon and copper.

-

The gaseous products, a mixture of methylchlorosilanes (e.g., (CH₃)₂SiCl₂, CH₃SiCl₃, (CH₃)₃SiCl), are passed through a series of condensers to liquefy them.

-

The resulting liquid mixture is then separated by fractional distillation to isolate the desired dimethyldichlorosilane and other valuable methylchlorosilanes.

Causality Behind Experimental Choices:

-

Fluidized Bed Reactor: Ensures efficient heat and mass transfer between the gaseous methyl chloride and the solid silicon-copper mixture, maximizing the reaction rate and preventing localized overheating.

-

Copper Catalyst: Crucial for the reaction to proceed at a reasonable rate and temperature. It is believed to form a silicon-copper alloy that facilitates the cleavage of the Si-Si bonds and the formation of the Si-C and Si-Cl bonds.[11]

-

High Temperature (300°C): Provides the necessary activation energy for the reaction between methyl chloride and silicon.[11]

The Expansion of Synthetic Utility: Organosilanes as Versatile Reagents

With a reliable and scalable source of organosilanes established, chemists began to explore their potential as reagents in a wide array of organic transformations. Their unique properties, such as the polarity of the Si-H bond and the stability of silyl ethers, opened up new avenues in synthetic chemistry.

Hydrosilylation: A Powerful C-Si Bond Forming Reaction

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as a C=C or C≡C bond), has become a fundamental reaction in organosilicon chemistry.[14] This reaction, typically catalyzed by transition metals like platinum, rhodium, or ruthenium, provides a highly efficient and atom-economical method for the synthesis of a wide variety of organosilanes.[15]

The prevalent mechanism for hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination.[14]

Diagram: The Catalytic Cycle of Hydrosilylation (Chalk-Harrod Mechanism)

Caption: Catalytic cycle of the Chalk-Harrod mechanism for hydrosilylation.

Organosilanes as Protecting Groups: A Cornerstone of Modern Synthesis

One of the most significant applications of organosilanes in organic synthesis is their use as protecting groups for various functional groups, particularly alcohols.[16][17] The formation of silyl ethers is a robust and widely used strategy to temporarily mask the reactivity of hydroxyl groups during multi-step syntheses.[16][18]

The stability of silyl ethers can be finely tuned by varying the steric bulk of the substituents on the silicon atom.[16] This allows for selective protection and deprotection, a crucial aspect of complex molecule synthesis. For example, the stability to hydrolysis generally increases in the order: TMS < TES < TBDMS < TIPS < TBDPS.[16]

Table: Common Silyl Protecting Groups and Their Relative Stabilities

| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | ~1 |

| Triethylsilyl | TES | 64 | ~10-100 |

| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data adapted from reference[16]. Relative stabilities are approximate and can vary with reaction conditions.

Deprotection of silyl ethers is typically achieved under acidic or basic conditions or, most notably, with fluoride ion sources like tetrabutylammonium fluoride (TBAF), which exploit the high affinity of silicon for fluorine.[16][19]

The Rise of Organosilanes in Cross-Coupling Reactions

The development of transition metal-catalyzed cross-coupling reactions revolutionized the construction of carbon-carbon bonds.[20] While organoboron (Suzuki-Miyaura), organotin (Stille), and organozinc (Negishi) reagents have been the workhorses in this area, organosilanes have emerged as a valuable and environmentally benign alternative.[21]

The Hiyama-Denmark cross-coupling reaction utilizes organosilanes as the nucleophilic partner in palladium-catalyzed C-C bond formation.[21] A key advantage of organosilanes is their low toxicity and the ease of removal of silicate byproducts.[21] The reaction typically requires activation of the organosilane, often with a fluoride source or under basic conditions, to generate a more reactive silicate species.[21][22]

Diagram: General Scheme of the Hiyama-Denmark Cross-Coupling Reaction

Caption: Schematic representation of the Hiyama-Denmark cross-coupling reaction.

Organosilanes as Reducing Agents

Organosilanes containing one or more silicon-hydride (Si-H) bonds can function as effective reducing agents in organic synthesis.[16] The reactivity of the Si-H bond can be modulated by the electronic and steric nature of the other substituents on the silicon atom.[16]

For instance, triethylsilane, in combination with a strong acid, is commonly used for the ionic reduction of substrates that can form stable carbocation intermediates.[16] In contrast, triphenylsilane and tris(trimethylsilyl)silane are employed in free-radical reductions, often as less toxic alternatives to organotin hydrides.[16] Polymethylhydrosiloxane (PMHS) is an inexpensive, non-toxic, and mild reducing agent that can be used in conjunction with various metal catalysts.[23]

Modern Frontiers: Organosilanes in Drug Discovery and Materials Science

The unique properties of organosilanes continue to be exploited in cutting-edge research, particularly in the fields of medicinal chemistry and materials science.

The Role of Silicon in Drug Design

The incorporation of silicon into drug candidates can offer several advantages, including improved metabolic stability, enhanced potency, and modified pharmacokinetic profiles.[24][25] Silylating reagents are also crucial as protecting groups during the synthesis of complex pharmaceutical compounds.[25] The diverse reactivity of organosilanes allows for the efficient construction of complex heterocyclic scaffolds, providing new avenues for chemical diversity in drug discovery.[24][26]

Organosilanes in Materials Science

Organosilanes are fundamental to the production of a vast array of materials with diverse applications.[27] They are used as coupling agents to enhance the adhesion between organic polymers and inorganic substrates, as surface modifiers to impart hydrophobicity or other desired properties, and as precursors for the synthesis of advanced silicone-based polymers and ceramics.[28][29]

Conclusion

The journey of organosilane reagents, from their initial synthesis by Friedel and Crafts to their indispensable role in modern chemistry, is a testament to the power of fundamental research and technological innovation. The pioneering work of Frederic Kipping laid the theoretical groundwork, while the industrial breakthrough of the Müller-Rochow process unlocked their widespread availability. Today, organosilanes are firmly established as versatile and powerful tools in the arsenal of the synthetic chemist, enabling the construction of complex molecules, the development of novel pharmaceuticals, and the creation of advanced materials. As our understanding of their reactivity continues to deepen, the future of organosilane chemistry promises even more exciting discoveries and applications.

References

-

Gelest. (n.d.). Organosilane Cross-Coupling Reagents. Gelest Technical Library. [Link]

-

Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992. [Link]

-

Maleczka, R. E., Jr. (n.d.). Organosilane Chemistry. Michigan State University. [Link]

- Google Patents. (2019).

-

Przekop, R., & Marciniec, B. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1435. [Link]

-

Wikipedia. (n.d.). Direct process. [Link]

-

Marciniec, B., & Przekop, R. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1435. [Link]

-

Encyclopedia.pub. (2023). Direct Synthesis of Silicon Compounds. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(23), 16345-16353. [Link]

-

Thomas, N. (2011). Frederic Stanley Kipping—Pioneer in Silicon Chemistry: His Life & Legacy. Silicon, 3, 1-7. [Link]

-

Franz, A. K. (2018). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 9(11), 1063-1065. [Link]

-

Sankar, R. M. (2002). Organosilicon Reagents in Natural Product Synthesis. Resonance, 7(12), 62-69. [Link]

-

Gelest. (n.d.). Organosilane Protecting Groups. Gelest Technical Library. [Link]

-

Oreate AI Blog. (2024). Organosilicon development history. [Link]

-

Cole, J. H., et al. (2025). Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O₂. Organic Letters. [Link]

-

Showell, G. A., & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

Zhang, P., et al. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Chemical Science, 14(25), 6825-6831. [Link]

-

Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Accounts of Chemical Research, 35(10), 835-846. [Link]

-

Grokipedia. (n.d.). Organosilicon chemistry. [Link]

-

Wikipedia. (n.d.). Hydrosilylation. [Link]

-

EBSCO. (n.d.). Kipping Discovers Silicones | Research Starters. [Link]

-

Oreate AI Blog. (2026). The Development History and Technological Evolution of Silicone Materials. [Link]

-

Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

-

Al-Majedy, Y. K., et al. (2021). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Polymers, 13(16), 2758. [Link]

-

Wikipedia. (n.d.). Frederic Kipping. [Link]

-

Zhang, Z., & Schafer, L. L. (2025). Organosilicon Molecules with Medicinal Applications. ResearchGate. [Link]

-

ZM Silane Limited. (2024). Organosilane Compounds. [Link]

-

Britannica. (2026). Frederic Stanley Kipping. [Link]

-

Denmark, S. E., & Sweis, R. F. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1531-1541. [Link]

-

Chemistry LibreTexts. (2023). Hydrosilylation. [Link]

-

Wikipedia. (n.d.). Organosilicon chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. [Link]

-

ZM Silane Limited. (2025). Organosilicon Compounds In Medicine And Biotechnology. [Link]

-

ResearchGate. (2025). Chemistry and Applications of Organosilanes – An Overview. [Link]

-

Wang, D., et al. (2019). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 24(17), 3073. [Link]

-

The University of Nottingham. (2010). 50 years of the Frederic S. Kipping Award for outstanding research in Silicon Chemistry. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. The Development History and Technological Evolution of Silicone Materials - Oreate AI Blog [oreateai.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Kipping Discovers Silicones | History | Research Starters | EBSCO Research [ebsco.com]

- 5. Frederic Kipping - Wikipedia [en.wikipedia.org]

- 6. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]

- 9. 50 years of the Frederic S. Kipping Award for outstanding research in Silicon Chemistry - The University of Nottingham [nottingham.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct process - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Organosilane Protecting Groups - Gelest [technical.gelest.com]

- 18. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 19. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]

- 22. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organosilane Chemistry [chemistry.msu.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 26. researchgate.net [researchgate.net]

- 27. zmsilane.com [zmsilane.com]

- 28. mdpi.com [mdpi.com]

- 29. zmsilane.com [zmsilane.com]

An In-depth Technical Guide to the Molecular Structure and Bonding in Vinyl-t-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-t-butyldimethylsilane, a member of the vinylsilane family of organosilicon compounds, serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the vinyl group and the bulky t-butyldimethylsilyl moiety, make it a valuable reagent in a variety of chemical transformations, including cross-coupling reactions, hydrosilylation, and as a precursor to other functionalized organosilanes.[1][2] This guide provides a detailed exploration of the molecular structure, bonding, and spectroscopic characteristics of vinyl-t-butyldimethylsilane, offering insights for researchers leveraging this compound in synthetic chemistry and materials science.

Molecular Geometry and Bonding

The t-Butyldimethylsilyl Group: A Steric Anchor

The geometry of the t-butyldimethylsilyl fragment is well-defined. Based on the gas-phase electron diffraction study of tert-butyldimethylsilane, the following bond lengths and angles are expected to be representative for this moiety in vinyl-t-butyldimethylsilane.[4]

| Parameter | Value |

| Si-C(t-Bu) Bond Length | 1.886 Å |

| Si-C(Me) Bond Length | 1.882 Å |

| C-C (in t-Bu) Bond Length | 1.546 Å |

| ∠C(Bu)-Si-C(Me) Angle | 111.1° |

| ∠C(Me)-Si-C(Me) Angle | 105.5° |

| ∠C-C-C (in t-Bu) Angle | 108.5° |

| Table 1: Key bond lengths and angles for the tert-butyldimethylsilyl group, based on data for tert-butyldimethylsilane.[4] |

The bulky t-butyl group significantly influences the local environment around the silicon atom, leading to a slight distortion from a perfect tetrahedral geometry. The C(Bu)-Si-C(Me) angle is slightly larger than the ideal tetrahedral angle of 109.5°, while the C(Me)-Si-C(Me) angle is smaller, a consequence of steric repulsion from the t-butyl group.[4]

The Vinylsilane Moiety: Electronic Interactions and Bonding

The vinyl group attached to the silicon atom introduces interesting electronic features. The silicon-vinyl carbon (Si-Csp2) bond is a key structural element. While specific experimental data for vinyl-t-butyldimethylsilane is unavailable, typical Si-C(vinyl) bond lengths in similar vinylsilanes are in the range of 1.85-1.88 Å. The carbon-carbon double bond (C=C) is expected to have a length of approximately 1.34 Å, characteristic of a typical alkene.

A significant aspect of bonding in vinylsilanes is the potential for pπ-dπ interaction . This involves the overlap of the filled p-orbitals of the vinyl group's π-system with the vacant 3d-orbitals of the silicon atom. This interaction can lead to a slight shortening of the Si-C bond and a delocalization of electron density, influencing the molecule's reactivity. While the extent of pπ-dπ bonding is a subject of ongoing discussion, it is considered to contribute to the unique chemical properties of vinylsilanes.[5]

Conformational Analysis

The rotation around the Si-C(vinyl) and Si-C(t-Bu) bonds determines the conformational preferences of vinyl-t-butyldimethylsilane. The bulky t-butyl group is expected to dominate the conformational landscape, favoring staggered arrangements to minimize steric strain.

Caption: Ball-and-stick representation of Vinyl-t-butyldimethylsilane.

The diagram above illustrates the connectivity of atoms in vinyl-t-butyldimethylsilane. The rotational barrier around the Si-C(vinyl) bond is expected to be relatively low, allowing for facile rotation at room temperature. However, certain conformations that minimize the interaction between the vinyl group and the bulky t-butyl group will be energetically favored.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, dimethyl, and t-butyl protons.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Vinyl (CH=) | 5.5 - 6.5 | dd |

| Vinyl (=CH₂) | 5.5 - 6.5 | dd |

| Si-CH₃ | ~0.1 | s |

| C-(CH₃)₃ | ~0.9 | s |

| Table 2: Predicted ¹H NMR chemical shifts for vinyl-t-butyldimethylsilane.[6][7] |

The vinyl protons will exhibit a complex splitting pattern (typically a doublet of doublets) due to geminal and cis/trans couplings.[8] The two methyl groups attached to the silicon will appear as a sharp singlet, as will the nine equivalent protons of the t-butyl group.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Vinyl (=CH₂) | 130 - 140 |

| Vinyl (Si-CH=) | 130 - 140 |

| Si-CH₃ | -5 - 5 |

| C-(CH₃)₃ | ~27 |

| C -(CH₃)₃ | ~18 |

| Table 3: Predicted ¹³C NMR chemical shifts for vinyl-t-butyldimethylsilane.[9][10] |

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon nucleus in vinyl-t-butyldimethylsilane is expected to be in the typical range for tetralkylsilanes.[11][12][13] The presence of the vinyl group may cause a slight downfield shift compared to a simple alkylsilane.

Infrared (IR) Spectroscopy

The IR spectrum of vinyl-t-butyldimethylsilane will display characteristic absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (vinyl) | Stretch | 1610 - 1590 |

| =C-H (vinyl) | Stretch | 3080 - 3010 |

| C-H (alkane) | Stretch | 2960 - 2850 |

| Si-C | Stretch | 840 - 760 |

| Si-CH₃ | Rock | ~800 |

| Table 4: Predicted IR absorption frequencies for vinyl-t-butyldimethylsilane.[14] |

The C=C stretching vibration of the vinyl group is a key diagnostic peak. The various C-H stretching and bending vibrations of the vinyl and alkyl groups will also be present. The Si-C stretching and Si-CH₃ rocking vibrations are characteristic of the silyl moiety.[15][16]

Mass Spectrometry (MS)

The mass spectrum of vinyl-t-butyldimethylsilane will show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is expected to be dominated by the loss of alkyl groups from the silicon atom.[17][18]

A key fragmentation pathway for compounds containing a t-butylsilyl group is the loss of a t-butyl radical (•C(CH₃)₃), resulting in a prominent peak at [M-57]⁺.[19] Other common fragments would include the loss of a methyl radical ([M-15]⁺) and a vinyl radical ([M-27]⁺).

Sources

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 2. Vinylsilane synthesis [organic-chemistry.org]

- 3. PubChemLite - Vinyl-tert-butyldimethylsilane (C8H18Si) [pubchemlite.lcsb.uni.lu]

- 4. sci-hub.st [sci-hub.st]

- 5. m.youtube.com [m.youtube.com]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. unige.ch [unige.ch]

- 14. gelest.com [gelest.com]

- 15. researchgate.net [researchgate.net]

- 16. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [redalyc.org]

- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Thermochemical Data for Vinyl-t-butyldimethylsilane: A Methodological Guide for Researchers

Introduction: The Significance of Thermochemical Data for Vinyl-t-butyldimethylsilane